(6-Ethoxypyridin-3-yl)boronic acid
Overview
Description
(6-Ethoxypyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BNO3 and a molecular weight of 166.97 g/mol . This compound is characterized by its ethoxy and pyridinyl functional groups, as well as its boronic acid moiety.
Mechanism of Action
Target of Action
The primary target of (6-Ethoxypyridin-3-yl)boronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers a formally nucleophilic organic group to the palladium catalyst . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where the palladium catalyst becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by this compound, is part of a broader biochemical pathway involving the formation of carbon-carbon bonds . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would likely be influenced by its chemical structure and the conditions under which it is used.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic chemistry, with applications in polymer science and in the fine chemicals and pharmaceutical industries .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the compound should be stored in an inert atmosphere and at temperatures below -20°C . Additionally, the Suzuki-Miyaura coupling reaction in which the compound participates is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxypyridin-3-yl)boronic acid typically involves the following steps :
Starting Material: 5-Bromo-2-ethoxypyridine.
Reagents: Diethyl ether, triisopropyl borate, and n-butyllithium.
Procedure: The reaction begins with the halogen-metal exchange of 5-Bromo-2-ethoxypyridine using n-butyllithium in diethyl ether. This is followed by the addition of triisopropyl borate to form the boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Ethoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different functionalized pyridine compounds.
Substitution: The boronic acid moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
(6-Ethoxypyridin-3-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-3-yl)boronic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
(6-Chloropyridin-3-yl)boronic acid: Contains a chlorine atom instead of an ethoxy group.
(6-Hydroxypyridin-3-yl)boronic acid: Features a hydroxyl group in place of the ethoxy group
Uniqueness
(6-Ethoxypyridin-3-yl)boronic acid is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the ethoxy group plays a crucial role in the desired chemical transformations .
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONCERAQKBPLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475801 | |
Record name | (6-Ethoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612845-44-0 | |
Record name | (6-Ethoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethoxypyridine-5-boronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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